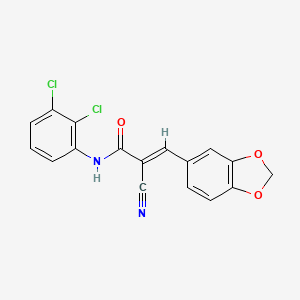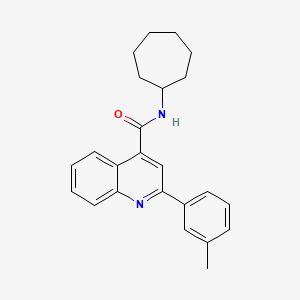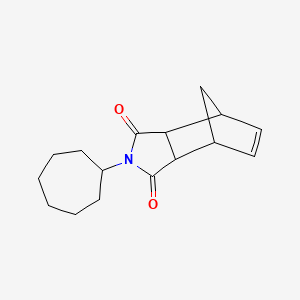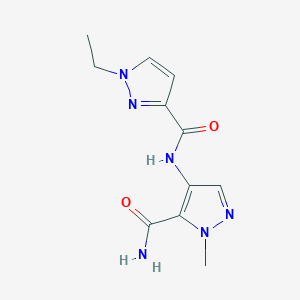
(2E)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,3-dichlorophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(1,3-BENZODIOXOL-5-YL)-2-CYANO-N~1~-(2,3-DICHLOROPHENYL)-2-PROPENAMIDE is a synthetic organic compound that belongs to the class of propenamides This compound is characterized by the presence of a benzodioxole ring, a cyano group, and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1,3-BENZODIOXOL-5-YL)-2-CYANO-N~1~-(2,3-DICHLOROPHENYL)-2-PROPENAMIDE typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanide source.
Formation of the Propenamide Backbone: The propenamide backbone is formed through a condensation reaction between the benzodioxole derivative and the dichlorophenyl derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(1,3-BENZODIOXOL-5-YL)-2-CYANO-N~1~-(2,3-DICHLOROPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The benzodioxole and dichlorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(1,3-BENZODIOXOL-5-YL)-2-CYANO-N~1~-(2,3-DICHLOROPHENYL)-2-PROPENAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It could serve as a probe to investigate enzyme activities or receptor binding.
Medicine
In medicinal chemistry, (E)-3-(1,3-BENZODIOXOL-5-YL)-2-CYANO-N~1~-(2,3-DICHLOROPHENYL)-2-PROPENAMIDE may be explored for its potential therapeutic properties. It could be a candidate for drug development targeting specific diseases or conditions.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-3-(1,3-BENZODIOXOL-5-YL)-2-CYANO-N~1~-(2,3-DICHLOROPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(1,3-BENZODIOXOL-5-YL)-2-CYANO-N~1~-(2,4-DICHLOROPHENYL)-2-PROPENAMIDE: Similar structure with a different substitution pattern on the phenyl ring.
(E)-3-(1,3-BENZODIOXOL-5-YL)-2-CYANO-N~1~-(2,3-DIFLUOROPHENYL)-2-PROPENAMIDE: Similar structure with fluorine substituents instead of chlorine.
(E)-3-(1,3-BENZODIOXOL-5-YL)-2-CYANO-N~1~-(3,4-DICHLOROPHENYL)-2-PROPENAMIDE: Similar structure with different positions of chlorine substituents.
Uniqueness
(E)-3-(1,3-BENZODIOXOL-5-YL)-2-CYANO-N~1~-(2,3-DICHLOROPHENYL)-2-PROPENAMIDE is unique due to its specific substitution pattern and the presence of both benzodioxole and dichlorophenyl groups. This combination of structural features may confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H10Cl2N2O3 |
|---|---|
Molecular Weight |
361.2 g/mol |
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,3-dichlorophenyl)prop-2-enamide |
InChI |
InChI=1S/C17H10Cl2N2O3/c18-12-2-1-3-13(16(12)19)21-17(22)11(8-20)6-10-4-5-14-15(7-10)24-9-23-14/h1-7H,9H2,(H,21,22)/b11-6+ |
InChI Key |
DIHKROJGLYOMJM-IZZDOVSWSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C(\C#N)/C(=O)NC3=C(C(=CC=C3)Cl)Cl |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C#N)C(=O)NC3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![propan-2-yl 6-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10892409.png)
![3-{[(4-Fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B10892414.png)
![4-{(E)-[(aminocarbothioyl)hydrazono]methyl}-2-ethoxyphenyl 4-methoxybenzoate](/img/structure/B10892419.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(4-chlorophenoxy)phenyl]acetamide](/img/structure/B10892423.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B10892433.png)


![4-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-N-(2-methyl-4-nitrophenyl)-4-oxobutanamide](/img/structure/B10892444.png)
![Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate](/img/structure/B10892449.png)
![2-(1-Adamantylmethyl)[1,2,4]triazolo[1,5-C]quinazoline](/img/structure/B10892458.png)
![ethyl 3-[(4-fluoroanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B10892464.png)
![{5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-yl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10892471.png)
![Methyl 5-(dimethylcarbamoyl)-2-({[2-(3,4-dimethylphenyl)quinolin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate](/img/structure/B10892474.png)
